molecular formula C15H12OS B14416929 2,3-Dimethyl-9H-thioxanthen-9-one CAS No. 81877-48-7

2,3-Dimethyl-9H-thioxanthen-9-one

Cat. No.: B14416929
CAS No.: 81877-48-7
M. Wt: 240.3 g/mol
InChI Key: RVABTWZCMKSODQ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photophysical properties and are widely used as photoinitiators in various polymerization processes. The compound’s structure consists of a thioxanthone core with two methyl groups attached at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-9H-thioxanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the reaction of 2,3-dimethylphenol with thiosalicylic acid under acidic conditions to form the thioxanthone core. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-9H-thioxanthen-9-one primarily involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can then transfer energy to other molecules, initiating polymerization reactions. The compound’s high triplet energy and long triplet lifetime make it particularly effective in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Compared to other thioxanthones, it offers a balance of high reactivity and stability, making it suitable for various applications in photopolymerization and photodynamic therapy .

Properties

CAS No.

81877-48-7

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

2,3-dimethylthioxanthen-9-one

InChI

InChI=1S/C15H12OS/c1-9-7-12-14(8-10(9)2)17-13-6-4-3-5-11(13)15(12)16/h3-8H,1-2H3

InChI Key

RVABTWZCMKSODQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)SC3=CC=CC=C3C2=O

Origin of Product

United States

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